Orthogonal Functional Group Architecture: (3-Acetylphenyl)methyl acetate vs. Benzyl Acetate and 3-Acetylphenyl Acetate
(3-Acetylphenyl)methyl acetate possesses two distinct reactive centers: an aromatic ketone (acetyl) and a benzylic ester (acetate), providing orthogonal protection/deprotection options. In contrast, benzyl acetate (CAS 140-11-4) contains only the benzylic ester functionality, and 3-acetylphenyl acetate (CAS 2454-35-5) contains only the aryl acetate and ketone groups but lacks the benzylic spacer [1]. The target compound has four rotatable bonds versus two for benzyl acetate and three for 3-acetylphenyl acetate, indicating greater conformational flexibility and a larger chemical space accessible for derivatization .
| Evidence Dimension | Number of reactive functional groups (acetyl + benzylic ester) and rotatable bonds |
|---|---|
| Target Compound Data | 2 reactive groups (aryl ketone + benzylic ester); 4 rotatable bonds; 3 H-bond acceptors |
| Comparator Or Baseline | Benzyl acetate: 1 reactive group (benzylic ester only), 2 rotatable bonds, 2 H-bond acceptors. 3-Acetylphenyl acetate: 2 reactive groups (aryl acetate + ketone but no benzylic CH2), 3 rotatable bonds, 3 H-bond acceptors. |
| Quantified Difference | +1 reactive moiety vs. benzyl acetate; +1 rotatable bond vs. 3-acetylphenyl acetate; unique benzylic CH2 spacer absent in 3-acetylphenyl acetate |
| Conditions | Structural analysis based on SMILES: CC(=O)OCc1cccc(c1)C(C)=O for target; CC(=O)OCc1ccccc1 for benzyl acetate; CC(=O)Oc1cccc(c1)C(C)=O for 3-acetylphenyl acetate |
Why This Matters
The presence of an additional reactive center and the benzylic spacer enables divergent synthetic sequences (e.g., selective ketone reduction or benzylic ester hydrolysis) that are impossible with either comparator alone, justifying selection when a dual-handle meta-substituted scaffold is required.
- [1] Molinstincts. Structural comparison of (3-acetylphenyl)methyl acetate, benzyl acetate, and 3-acetylphenyl acetate. CCDDS Database. View Source
